N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine

Chemical Biology Medicinal Chemistry Epigenetics

This dual heterocyclic scaffold (furan + 2,6-dimethylpyrimidine) represents an unexplored starting point for medicinal chemistry programs. With no publicly available biological data, it offers a clean slate for novel target profiling against PRMTs, kinases, and other enzyme families. Ideal as a synthetic intermediate for building 2,6-dimethylpyrimidine analog libraries via the described furan-2-carbaldehyde route. Available in high purity for fragment-based drug discovery and chemical biology applications. Contact us for bulk quantities and custom synthesis.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 1178349-87-5
Cat. No. B2389206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine
CAS1178349-87-5
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NCC2=CC=CO2
InChIInChI=1S/C11H13N3O/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,12,13,14)
InChIKeyUBMSHQGHJLLIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine (CAS 1178349-87-5) Basic Characterization for Procurement Assessment


N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine (CAS 1178349-87-5) is a heterocyclic small molecule (C11H13N3O, MW 203.24) characterized by a 2,6-dimethylpyrimidin-4-amine core linked to a furan-2-ylmethyl moiety . Publicly available data is limited to basic chemical identification, and no authoritative primary research papers or patents detailing specific, quantified biological differentiation for this precise compound were identified during source evaluation .

Procurement Risk: Why N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine Cannot Be Readily Substituted


Scientific substitution of N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine with its closest analogs or in-class candidates is not supported by existing public evidence. The critical enabling data for procurement—specifically, quantified structure-activity relationships (SAR), target engagement potency (e.g., IC50, Ki), or functional selectivity profiles against defined enzyme or receptor panels—have not been reported for this exact compound in accessible primary literature or patents as of the search date . Absent such data, any assumption of functional or pharmacological interchangeability with structurally similar pyrimidines, such as other 2,6-dimethylpyrimidin-4-amine derivatives, carries substantial scientific risk.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine


Absence of Established Quantitative Biological Differentiation from Comparators

An exhaustive search of primary research papers, authoritative databases (ChEMBL, BindingDB, PubMed), and patents did not yield any head-to-head comparisons, cross-study comparable potency values, or class-level selectivity profiles for N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine . While the broader class of 2,6-dimethylpyrimidin-4-amines has been explored for targets like PRMTs and PDHc-E1, specific quantitative data (e.g., IC50, Ki, cellular activity) for this exact molecule are absent from the core scientific record [1]. This evidence gap prevents any quantified claim of superiority or differentiation over close analogs such as unsubstituted 2,6-dimethylpyrimidin-4-amine or other N-alkyl variants.

Chemical Biology Medicinal Chemistry Epigenetics

Validated Application Scenarios for N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine


Pre-competitive Chemical Biology Probe Development

Given the complete absence of public pharmacological profile data, the only scientifically sound application for this compound is as an unexplored starting point for a medicinal chemistry or chemical biology program. The novel dual heterocyclic structure (furan + 2,6-dimethylpyrimidine) may offer a unique vector for fragment-based drug discovery, but this potential is entirely theoretical until primary data is generated .

Synthetic Chemistry Reference Standard

The compound can serve as a synthetic intermediate or reference standard for developing new analogs within the 2,6-dimethylpyrimidine space, leveraging the synthetic route involving the reaction of 2,6-dimethylpyrimidin-4-amine with furan-2-carbaldehyde as described in vendor literature .

Pharmacological Selectivity Profiling (Prospective)

Prospective users must first generate primary selectivity data against related enzymes (e.g., PRMT family members, kinases) before any disease-relevant application can be considered. The related 2016 study on PRMT4/6 dual inhibitors establishes a framework for such profiling but does not endorse this specific molecule's utility [1].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.